2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide is an organic compound with the molecular formula C25H25N5O4 . This compound is characterized by the presence of a cyclopentylthio group, an oxopiperidinyl group, and a phenylacetamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require stringent control of reaction parameters such as temperature, pressure, and reaction time to achieve the desired product quality.
Chemical Reactions Analysis
2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-(cyclopentylthio)-N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide: This compound shares the oxopiperidinyl and phenyl groups but differs in the presence of a pyrazolo[3,4-c]pyridine ring.
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one: This compound contains a morpholino group and a dihydropyridinone ring, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c21-17(13-23-16-8-1-2-9-16)19-14-6-5-7-15(12-14)20-11-4-3-10-18(20)22/h5-7,12,16H,1-4,8-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMDAESHPOIWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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